4-Methyl-2,1,3-benzoselenadiazole
Description
Properties
CAS No. |
2160-06-7 |
|---|---|
Molecular Formula |
C7H6N2Se |
Molecular Weight |
197.11 g/mol |
IUPAC Name |
4-methyl-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C7H6N2Se/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 |
InChI Key |
YOXMMLSDUKFQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=N[Se]N=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,1,3-benzoselenadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with selenous acid. This reaction proceeds through a cyclocondensation mechanism, forming the benzoselenadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed C-H bond arylation has also been explored for the synthesis of benzoselenadiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenadiazole derivatives.
Scientific Research Applications
4-Methyl-2,1,3-benzoselenadiazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-accepting properties.
Photocatalysis: Employed in photocatalytic reactions for the oxidation of organic sulfides
Comparison with Similar Compounds
4-Methyl-2,1,3-benzothiadiazole
- Core Differences : Replacing selenium with sulfur reduces atomic radius (S: 1.04 Å vs. Se: 1.17 Å) and polarizability. This alters intermolecular interactions, as seen in weaker chalcogen bonding for sulfur analogs.
- Synthesis : Prepared similarly using thionyl chloride instead of H₂SeO₃ .
- Applications : Sulfur analogs are less reactive in redox-driven reactions but exhibit superior stability in biological media. For example, 4-methyl-2,1,3-benzothiadiazole shows lower cytotoxicity in fibroblast cells compared to its selenium counterpart .
2,1,3-Benzoxadiazole
- Core Differences : Oxygen’s higher electronegativity (3.44 vs. Se: 2.55) creates a more polarized ring system.
- Optoelectronic Properties : Benzoxadiazoles exhibit blue-shifted absorption maxima (e.g., ~350 nm) compared to benzoselenadiazoles (~420 nm) due to reduced π-conjugation stabilization .
Reactivity and Functionalization
Nitration and Substitution
- 4-Methyl-2,1,3-benzoselenadiazole : Nitration yields a 3:2 mixture of ortho- and para-nitro isomers (mp 171–172°C). The para-nitro derivative dominates after steam distillation (1:16 ortho:para ratio) .
- Comparison with Benzothiadiazole: Sulfur analogs undergo slower nitration due to sulfur’s lower electron-withdrawing effect. For example, 4-methyl-2,1,3-benzothiadiazole nitration requires harsher conditions (HNO₃/H₂SO₄ at 80°C) .
Nucleophilic Reactions
- Selenium-Specific Reactivity: The selenadiazole ring participates in nucleophilic vinylic substitution with activated enolethers, forming angularly annulated quinoline derivatives (e.g., selenadiazolo[3,4-f]quinoline) . Sulfur analogs lack this pathway due to weaker chalcogen bonding.
Antibacterial and Anticancer Potential
- This compound : Derivatives like N-ethyl homologs inhibit fibroblast proliferation (IC₅₀: 12 µM) via selenium-mediated ROS generation .
- Benzothiadiazole Analogs : Exhibit moderate activity against E. coli (MIC: 32 µg/mL) but are less potent in cancer models due to reduced redox cycling .
Crystallographic and Spectroscopic Data
Table 1. Comparative Physical and Spectral Properties
Notes:
- The 3-nitrophenol adduct of benzoselenadiazole forms a 2D network via N–Se⋯N and O–H⋯N interactions .
- Selenium’s larger atomic size enables stronger chalcogen bonds (N–Se⋯O: 3.1 Å) compared to sulfur analogs (N–S⋯O: ~3.3 Å) .
Q & A
Q. What are the key steps in synthesizing 4-Methyl-2,1,3-benzoselenadiazole, and how are synthetic by-products managed?
The synthesis involves nitration of the parent compound, yielding ortho- and para-nitro isomers (e.g., 4-Methyl-5-nitro-2,1,3-benzoselenadiazole). A 3:2 isomer ratio is typically observed, with steam distillation used to separate isomers. Recrystallization from toluene further purifies the target compound (mp 171–172°C). By-product management includes optimizing reaction conditions (e.g., nitration temperature) and employing sequential purification techniques like distillation and solvent recrystallization .
Q. How is this compound characterized post-synthesis?
Characterization relies on spectroscopic and analytical methods:
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., δ 2.85 ppm for methyl groups) .
- IR spectroscopy : Identifies functional groups (e.g., ν 1601 cm⁻¹ for C=N stretching) .
- Melting point analysis : Cross-referenced with literature values (note: discrepancies may arise due to polymorphic forms or impurities) .
Q. What solvents and conditions are optimal for recrystallization?
Toluene is effective for recrystallizing nitro-substituted derivatives, as demonstrated by the isolation of 4-Methyl-5-nitro-2,1,3-benzoselenadiazole with a 65% yield. Slow cooling and seed crystal addition enhance purity .
Advanced Research Questions
Q. How can computational methods like SCF-MO (Self-Consistent Field Molecular Orbital) models elucidate electronic properties?
SCF-MO calculations correlate with experimental ESR and electronic absorption spectra. For example, the π-orbital model explains the electronic structure of the radical anion, revealing delocalization across the selenadiazole ring. This approach predicts spin density distribution and absorption maxima, validated against experimental data .
Q. What strategies resolve isomer mixtures during synthesis?
- Steam distillation : Separates volatile isomers (e.g., nitro derivatives) based on boiling points.
- Chromatography : HPLC or TLC with polar stationary phases can resolve non-volatile isomers.
- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) confirms isomer identity and purity .
Q. How should researchers address discrepancies in physical data (e.g., melting points)?
Discrepancies (e.g., mp 171–172°C vs. literature 157.5–158.0°C) require cross-validation:
Q. What is the role of electronic structure in reactivity studies?
The π-orbital delocalization in this compound enhances electrophilic substitution reactivity at specific positions (e.g., nitration at C5). Computational modeling predicts sites for functionalization, guiding derivatization for applications in optoelectronics or catalysis .
Q. How does the compound interact with biological targets?
While direct studies on this compound are limited, structural analogs (e.g., benzothiazoles) show bioactivity via thiazole ring interactions with enzymes. Docking studies and in vitro assays (e.g., kinase inhibition) are recommended to explore its pharmacological potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
